molecular formula C7H8F7IO B1610952 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol CAS No. 89621-93-2

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol

Cat. No.: B1610952
CAS No.: 89621-93-2
M. Wt: 368.03 g/mol
InChI Key: JWQJXBUCHIQJPP-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol is a fluorinated organic compound with the molecular formula C7H8F7IO It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly specialized compound with unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol typically involves the introduction of fluorine and iodine atoms into a heptanol backbone. One common method involves the fluorination of a heptanol derivative followed by iodination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride, and iodinating agents like iodine or iodine monochloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient and high-purity production of this compound. Safety measures are crucial due to the reactivity of the fluorinating and iodinating agents used.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of heptafluoro-3-iodoheptanone.

    Reduction: Formation of heptafluoroheptane.

Scientific Research Applications

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in bioimaging and as a probe in biological systems due to its unique fluorine content.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6,7,7,7-Heptafluoroheptan-1-ol: Similar structure but lacks the iodine atom.

    2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione: Contains a similar fluorinated backbone but with different functional groups.

    6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: Another fluorinated compound with a different functional group arrangement.

Uniqueness

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol is unique due to the combination of multiple fluorine atoms and an iodine atom within the same molecule. This combination imparts distinct chemical properties, such as high reactivity and specific binding capabilities, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-3-iodoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F7IO/c8-5(9,3-4(15)1-2-16)6(10,11)7(12,13)14/h4,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQJXBUCHIQJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546555
Record name 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89621-93-2
Record name 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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